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molecular formula C9H7Cl2NO B3248809 2-Chloroquinolin-6-ol hydrochloride CAS No. 189362-46-7

2-Chloroquinolin-6-ol hydrochloride

Cat. No. B3248809
M. Wt: 216.06 g/mol
InChI Key: CJICMVCMFOEGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06143763

Procedure details

6-Hydroxycarbostyril (100 g) is added into phosphorus oxychloride (500 ml), and the mixture is refluxed for 5 hours. The mixture is concentrated under reduced pressure to remove the phosphorus oxychloride, and the residue thus obtained is dissolved in a small amount of chloroform, and then the mixture is poured into ice-water. The precipitated crystals are collected by filtration, washed successively with water, acetone and n-hexane, and dried to give 2-chloro-6-hydroxyquinoline hydrochloride (127 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=O)[CH:6]=[CH:5]2.P(Cl)(Cl)([Cl:15])=O>C(Cl)(Cl)Cl>[ClH:15].[Cl:15][C:7]1[CH:6]=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[C:2]([OH:1])[CH:3]=2)[N:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
OC=1C=C2C=CC(NC2=CC1)=O
Name
Quantity
500 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the phosphorus oxychloride
CUSTOM
Type
CUSTOM
Details
the residue thus obtained
FILTRATION
Type
FILTRATION
Details
The precipitated crystals are collected by filtration
WASH
Type
WASH
Details
washed successively with water, acetone and n-hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=NC2=CC=C(C=C2C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 127 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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